N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound with significant research applications. Its molecular formula is and it has a molecular weight of approximately 354.413 g/mol. This compound is classified under the category of benzamides, which are characterized by the presence of a benzene ring attached to an amide group. The compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) and yields are crucial for replicating this synthesis in laboratory settings.
The molecular structure of N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide can be described as follows:
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
AKWKNJOBIZIJIT-UHFFFAOYSA-N
The compound features a bipyridine moiety linked to a benzamide structure through a methylene bridge, along with a pyrrole ring that contributes to its biological activity.
N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide can participate in various chemical reactions:
Technical details regarding reaction conditions and mechanisms are essential for understanding these transformations.
The mechanism of action for N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with biological targets such as enzymes or receptors.
Data from biological assays would provide insight into its efficacy and selectivity against target proteins.
The physical and chemical properties of N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide include:
These properties are crucial for handling and application in research settings.
N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific uses:
Research into this compound continues to expand its potential applications across various scientific fields.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: